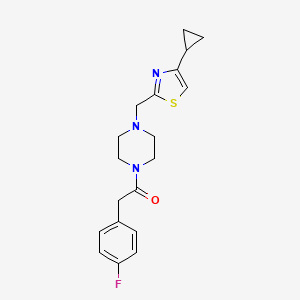

![molecular formula C20H21FN4O3 B2488950 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1903846-16-1](/img/structure/B2488950.png)

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazine derivatives involves a series of chemical reactions, starting from basic aromatic compounds or their derivatives. For instance, the synthesis process can include the stirring of specific precursor compounds in dry conditions, followed by the addition of reagents such as lutidine and TBTU to obtain the desired product. This method has been applied to synthesize compounds with anticancer activity through molecular docking analysis, indicating a versatile approach for creating triazine-based molecules (G. Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by their crystalline form, often determined using X-ray diffraction techniques. The orthorhombic crystal system and specific space groups are common, with molecules exhibiting intermolecular hydrogen bonding. This structural information is crucial for understanding the compound's interactions and stability (G. Sharma et al., 2018).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, including aminolysis and alkylation, to produce compounds with potential antimicrobial and anticancer activities. Molecular docking studies further demonstrate the compounds' interactions with biological targets, suggesting their utility in drug design (S. Mehta et al., 2019).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Modifications to the molecule can enhance its physical characteristics, making it more suitable for specific applications. For example, changes in the linker structure between the head and tail moieties of a molecule can significantly improve its aqueous solubility and oral absorption (K. Shibuya et al., 2018).

Applications De Recherche Scientifique

Anticancer Activity

Compounds with similar structural features have been synthesized and evaluated for their anticancer potential. For example, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have shown anticancer activity by targeting the VEGFr receptor, suggesting potential therapeutic applications in oncology (Sharma et al., 2018).

Antimicrobial Properties

Research into the antibacterial evaluation of isoxazolinyl oxazolidinones, which share a similar focus on complex organic structures, demonstrates significant antimicrobial activity against various resistant Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics (Varshney et al., 2009).

Agricultural Applications

The synthesis of derivatives such as N-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl acetamide and their evaluation for herbicidal activity suggest that these compounds can offer a promising approach to controlling weeds and improving agricultural productivity (Huang Ming-zhi & Min Zhong-cheng, 2006).

Photovoltaic Efficiency and PET Imaging Ligands

Some studies focus on the photovoltaic efficiency modeling of bioactive analogs and their potential as photosensitizers in dye-sensitized solar cells, indicating applications in renewable energy technologies (Mary et al., 2020). Additionally, the radiosynthesis of [18F]PBR111 from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including the selective ligands of the translocator protein (18 kDa), highlights the application in positron emission tomography (PET) for imaging and diagnostic purposes (Dollé et al., 2008).

Propriétés

IUPAC Name |

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O3/c1-13(2)14-3-6-16(7-4-14)28-12-19(26)22-9-10-25-20(27)17-11-15(21)5-8-18(17)23-24-25/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTCBROSPQJZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

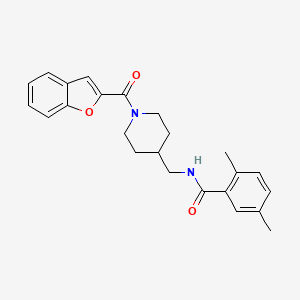

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)

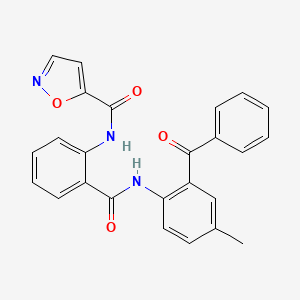

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)

![5-(6-Methylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2488877.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)

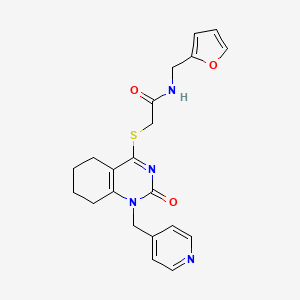

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)